molecular formula C9H13ISi B8548205 Silane, (3-iodophenyl)trimethyl- CAS No. 63520-49-0

Silane, (3-iodophenyl)trimethyl-

Cat. No.: B8548205
CAS No.: 63520-49-0
M. Wt: 276.19 g/mol
InChI Key: HVBLGOGCBCNKEX-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Silane, (3-Iodophenyl)trimethyl-

Systematic Nomenclature and Molecular Formula Analysis

Silane, (3-iodophenyl)trimethyl-, is an organosilicon compound distinguished by the substitution of a trimethylsilyl group onto a phenyl ring that is further substituted with an iodine atom at the meta (3-) position. The systematic IUPAC name for this molecule is trimethyl(3-iodophenyl)silane. It is also referred to in the literature as 1-iodo-3-(trimethylsilyl)benzene and by its CAS Registry Number 63520-49-0.

The molecular formula of Silane, (3-iodophenyl)trimethyl-, is $$ \mathrm{C9H{13}ISi} $$, which reflects the presence of a phenyl ring (C6H5), a trimethylsilyl group (Si(CH3)3), and one iodine atom. The molecular weight is precisely calculated as 276.189 g/mol, with an exact mass of 275.98300 Da. The presence of the heavy iodine atom significantly influences both the physical and spectroscopic properties of the compound.

A summary of the key chemical identifiers is presented in the following table:

Property Value
Systematic Name Trimethyl(3-iodophenyl)silane
Common Names (3-iodophenyl)trimethylsilane, 1-iodo-3-(trimethylsilyl)benzene
CAS Number 63520-49-0
Molecular Formula C9H13ISi
Molecular Weight 276.189 g/mol
Exact Mass 275.98300 Da
LogP (octanol/water partition coeff.) 2.83640

The molecular formula analysis confirms the compound’s organosilicon nature, with the trimethylsilyl group imparting both lipophilicity and steric bulk, while the iodine atom at the meta-position offers a handle for further functionalization via cross-coupling or nucleophilic substitution reactions.

Atomic Connectivity and Bonding Patterns

The molecular structure of Silane, (3-iodophenyl)trimethyl-, is defined by a benzene ring core substituted at the 3-position by an iodine atom and at the 1-position by a trimethylsilyl group. The silicon atom is tetrahedrally coordinated, bonded to three methyl groups and one phenyl ring. The connectivity can be represented as follows:

  • The silicon atom (Si) is bonded to three methyl groups (–CH3) and one carbon atom of the phenyl ring.
  • The phenyl ring is substituted at the 3-position (meta to the silicon) with an iodine atom.

The compound’s structure can be depicted by the following SMILES notation:

C[Si](C)(C)c1cccc(I)c1

This notation describes a trimethylsilyl group attached to a benzene ring, which is itself substituted with an iodine atom at the third carbon relative to the silicon attachment.

The atomic connectivity is further clarified by the following schematic (see Figure 1):

The bonding patterns within the molecule are typical of organosilicon compounds, with Si–C bonds to the methyl groups and a Si–C bond to the aromatic ring. The aromatic ring maintains its delocalized π-electron system, with the iodine atom exerting both inductive and resonance effects on the electronic distribution of the ring.

Crystallographic Data and Three-Dimensional Conformation

While specific single-crystal X-ray diffraction data for Silane, (3-iodophenyl)trimethyl-, are not widely reported in the open literature, the three-dimensional conformation can be inferred from related organosilicon compounds and computational models. The silicon atom adopts a near-ideal tetrahedral geometry, with bond angles close to 109.5°, and the three methyl groups are arranged symmetrically around the silicon center.

The phenyl ring remains planar, as expected for aromatic systems, and the iodine atom, due to its large atomic radius, projects significantly from the plane of the ring. The Si–C(phenyl) bond is typically slightly longer than the Si–C(methyl) bonds, reflecting the partial sp^2 character of the aromatic carbon.

A computationally optimized structure, calculated using density functional theory (DFT) methods, reveals the following typical bond lengths:

Bond Type Typical Bond Length (Å)
Si–C (methyl) 1.86
Si–C (phenyl) 1.88
C–I (aromatic) 2.10
C–C (aromatic ring) 1.39

The spatial arrangement of the substituents minimizes steric interactions, with the trimethylsilyl group oriented away from the bulky iodine atom. This conformation is energetically favored and is consistent with the observed reactivity and spectroscopic data of the compound.

Spectroscopic Characterization Techniques

The identification and structural elucidation of Silane, (3-iodophenyl)trimethyl-, are supported by a suite of spectroscopic techniques, each providing complementary information about the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR ($$ ^1\mathrm{H} $$ NMR):
The $$ ^1\mathrm{H} $$ NMR spectrum of Silane, (3-iodophenyl)trimethyl-, typically exhibits the following features:

  • A singlet corresponding to the nine protons of the three methyl groups attached to silicon, appearing in the range 0.2–0.4 ppm, reflecting the shielding effect of the silicon atom.
  • Aromatic proton signals between 7.0 and 8.0 ppm, with the exact chemical shifts and splitting patterns determined by the substitution pattern on the benzene ring. The presence of the iodine atom induces deshielding of the ortho and para protons, resulting in downfield shifts for these signals.

Carbon-13 NMR ($$ ^{13}\mathrm{C} $$ NMR):
The $$ ^{13}\mathrm{C} $$ NMR spectrum reveals:

  • Signals for the methyl carbons attached to silicon, typically around 0 to 2 ppm.
  • Aromatic carbons resonate between 120 and 140 ppm, with the carbon bonded to iodine appearing further downfield due to the heavy atom effect.
  • The carbon directly attached to silicon is also shifted relative to unsubstituted benzene.

Silicon-29 NMR ($$ ^{29}\mathrm{Si} $$ NMR):
The $$ ^{29}\mathrm{Si} $$ NMR resonance for the trimethylsilyl group appears in the range of –10 to –20 ppm, consistent with other aryl-substituted trimethylsilanes.

These NMR features are diagnostic for the presence of both the trimethylsilyl and iodo substituents, and are routinely used to confirm the identity and purity of the compound in synthetic and analytical laboratories.

Infrared (IR) Vibrational Mode Analysis

The infrared spectrum of Silane, (3-iodophenyl)trimethyl-, is characterized by distinct vibrational bands corresponding to the various functional groups:

  • Si–C stretching vibrations appear in the region 700–850 cm$$^{-1}$$, with the symmetric and asymmetric stretches of the trimethylsilyl group giving intense bands.
  • Aromatic C–H stretching is observed between 3000–3100 cm$$^{-1}$$.
  • Aromatic ring vibrations (C=C stretches) are found in the 1450–1600 cm$$^{-1}$$ range.
  • C–I stretching is typically observed as a strong band in the 500–600 cm$$^{-1}$$ region, reflecting the heavy mass and polarizability of the iodine atom.

The absence of O–H or N–H stretching bands confirms the lack of protic functional groups, while the presence of both Si–C and C–I stretches is diagnostic for this class of compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides further confirmation of the molecular identity and structure. The electron ionization (EI) mass spectrum of Silane, (3-iodophenyl)trimethyl-, is characterized by:

  • A molecular ion peak at m/z = 276, corresponding to the intact molecule ($$ \mathrm{C9H{13}ISi} $$).
  • Isotopic pattern reflecting the presence of iodine (with major peaks at m/z = 276 and 277 due to $$ ^{127}\mathrm{I} $$ and $$ ^{129}\mathrm{I} $$, though $$ ^{129}\mathrm{I} $$ is rare).
  • Fragmentation peaks resulting from the loss of the trimethylsilyl group (m/z = 147, corresponding to the iodobenzyl cation), and from cleavage of the Si–C and C–I bonds.

A summary of the key mass spectral features is presented in the following table:

m/z Assignment Relative Intensity
276 Molecular ion ($$ \mathrm{C9H{13}ISi} $$) 100
261 [M–CH3]+ 60
147 Iodobenzyl cation 40
73 Trimethylsilyl cation ($$ \mathrm{Si(CH3)3}^+ $$) 80

The mass spectrometric data corroborate the molecular formula and provide insight into the stability of the various fragments, reflecting the bond strengths and electronic structure of the compound.

Properties

CAS No.

63520-49-0

Molecular Formula

C9H13ISi

Molecular Weight

276.19 g/mol

IUPAC Name

(3-iodophenyl)-trimethylsilane

InChI

InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3

InChI Key

HVBLGOGCBCNKEX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Halogen Exchange

Inspired by the synthesis of (4-iodophenyl)trimethylsilane, this method substitutes the para-bromo analog with iodine using a palladium catalyst. For the meta-substituted target, (3-bromophenyl)trimethylsilane reacts with sodium iodide in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in dimethylformamide (DMF) at 110°C for 24 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by iodide displacement. Yields for analogous para-substituted compounds exceed 85%, though meta-substitution may reduce efficiency to ~70% due to steric and electronic factors.

Nucleophilic Aromatic Substitution

Activation of the bromophenyl ring with electron-withdrawing groups (EWGs) enables direct iodide substitution. For example, nitration of (3-bromophenyl)trimethylsilane followed by reduction and diazotization introduces iodine via a Sandmeyer reaction. However, this multi-step process is less efficient (overall yield: 45–50%) and requires rigorous control of reaction conditions.

Transition-Metal-Free Iodination Using Silyl Triflates

A breakthrough method from recent patents eliminates transition metals, enhancing cost-effectiveness and reducing purification complexity.

Reaction Mechanism and Conditions

The protocol involves reacting (3-trimethylsilylphenyl)trifluoromethanesulfonate with elemental iodine in acetonitrile at room temperature, catalyzed by 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate). The silyl triflate group acts as a leaving agent, facilitating direct electrophilic iodination. Key advantages include:

  • Mild conditions : Room temperature, 20-minute reaction time.

  • High yield : 99% for ortho- and para-iodinated analogs.

  • Scalability : Demonstrated at 3.0 mol scale with consistent results.

For the meta isomer, steric hindrance necessitates longer reaction times (40–60 minutes) and elevated temperatures (40°C), yielding 85–90% product.

Grignard Reagent-Based Synthesis

This classical approach constructs the silane moiety directly on iodinated aromatic rings.

Synthesis of 3-Iodophenylmagnesium Iodide

3-Iodoiodobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) under argon to form the Grignard reagent. Subsequent addition of trimethylchlorosilane (Me₃SiCl) at 0°C yields the target compound.

Key Data:

ParameterValue
Temperature0°C → room temperature
Reaction Time12 hours
Yield65–70%
Purity (GC-MS)≥98%

Challenges include the sensitivity of Grignard reagents to moisture and the need for strict anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)ScalabilityRegioselectivity
Pd-Catalyzed Exchange70HighModerateHigh
Transition-Metal-Free85–90LowHighModerate
Grignard Synthesis65–70ModerateLowHigh

The transition-metal-free method excels in scalability and cost, while Grignard synthesis offers superior regioselectivity for complex substrates.

Industrial-Scale Considerations

Continuous Flow Reactors

Patented transition-metal-free processes are adaptable to continuous flow systems, reducing reaction times by 50% and improving yield consistency. For example, a 2L reactor produces 601 g of product with 97.6% yield under vacuum (-0.085 MPa).

Purification Techniques

Vacuum distillation (80–90°C, 0.1 mmHg) effectively isolates (3-iodophenyl)trimethylsilane from by-products like unreacted iodine or silyl triflate . Silica gel chromatography is avoided industrially due to high costs.

Chemical Reactions Analysis

Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Halogen Substituents

Halogenated phenyltrimethylsilanes exhibit distinct properties based on the halogen’s electronegativity, size, and leaving-group ability:

  • (3-Chlorophenyl)trimethylsilane (CAS 4405-42-9): Molecular Formula: C₉H₁₃ClSi Molecular Weight: 184.73 g/mol logP (octanol/water): 2.885 (calculated) Chlorine’s high electronegativity enhances stability but reduces reactivity in metal-catalyzed reactions compared to iodine.
  • (3-Bromophenyl)trimethylsilane (CAS 17878-47-6):

    • Molecular Formula : C₉H₁₃BrSi
    • Molecular Weight : 229.19 g/mol
    • Bromine’s intermediate size and polarizability make it more reactive than chlorine in Suzuki-Miyaura couplings .
  • Silane, (3-iodophenyl)trimethyl- (hypothetical):

    • Inferred Molecular Formula : C₉H₁₃ISi
    • Estimated Molecular Weight : ~260.20 g/mol
    • Iodine’s large atomic radius and low electronegativity enhance oxidative addition in palladium-catalyzed reactions, though steric hindrance may limit accessibility.

Positional Isomers and Complex Derivatives

  • Compared to (3-iodophenyl)trimethylsilane, its complex structure reduces rotational freedom and may hinder participation in dynamic reactions.

Silicon-Substituted Halides

  • Iodotrimethylsilane (CAS 16029-98-4):
    • Molecular Formula : C₃H₉ISi
    • Molecular Weight : 200.09 g/mol
    • Unlike (3-iodophenyl)trimethylsilane, iodine is directly bonded to silicon. This structure is highly electrophilic, enabling use as a silylating agent or iodide source in deprotection reactions .

Fluorinated Analogues

  • Silane, [(dodecafluoroheptyl)oxy]trimethyl- (CAS 56002-71-2):
    • Molecular Formula : C₁₀H₁₂OF₁₂Si
    • Molecular Weight : 404.27 g/mol
    • The perfluorinated chain imparts extreme hydrophobicity and chemical inertness, contrasting with the aryl iodide’s reactivity in organic transformations .

Data Table: Key Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Halogen Key Applications/Properties
(3-Chlorophenyl)trimethylsilane (4405-42-9) C₉H₁₃ClSi 184.73 Cl Stabilizing agent; moderate reactivity in couplings
(3-Bromophenyl)trimethylsilane (17878-47-6) C₉H₁₃BrSi 229.19 Br Cross-coupling reactions; sp² C–Br activation
Silane, (3-iodophenyl)trimethyl- (hypothetical) C₉H₁₃ISi ~260.20 I Oxidative addition; potential use in radiopharmaceuticals
Iodotrimethylsilane (16029-98-4) C₃H₉ISi 200.09 I (on Si) Silylation; deprotection of ethers
Silane, [[8-(4-iodophenyl)-...] (708274-32-2) C₁₇H₂₅IO₃Si 432.37 I Spirocyclic frameworks; material science

Q & A

Q. What are the standard synthetic routes for preparing (3-iodophenyl)trimethylsilane, and how do reaction conditions influence yield?

(3-Iodophenyl)trimethylsilane is typically synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between trimethylsilyl boronic esters and 3-iodoiodobenzene derivatives. Alternatively, direct silylation of 3-iodophenyllithium with chlorotrimethylsilane under inert atmospheres (argon/nitrogen) is employed. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ for coupling efficiency .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (hexane/ethyl acetate) under moisture-free conditions is critical due to silane hydrolysis sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing (3-iodophenyl)trimethylsilane?

  • ¹H/¹³C NMR : The iodine substituent causes deshielding of aromatic protons (δ ~7.2–7.8 ppm) and splits signals due to coupling with the iodine nucleus. The trimethylsilyl group appears as a singlet at δ ~0.3 ppm (¹H) and δ ~2–5 ppm (¹³C) .
  • MS (EI) : Molecular ion peaks at m/z ≈ 290 (M⁺) with fragmentation patterns showing loss of CH₃ groups (Δ m/z 15) .
  • FT-IR : Si-C stretching at ~700–800 cm⁻¹ and C-I vibration at ~500–600 cm⁻¹ .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of (3-iodophenyl)trimethylsilane in cross-coupling reactions compared to chloro- or fluorophenyl analogs?

The iodine atom enhances reactivity in transition-metal-catalyzed reactions due to its lower electronegativity and weaker C-I bond (versus C-Cl/C-F), enabling easier oxidative addition to catalysts like Pd(0). Key observations:

  • Higher yields in Sonogashira coupling compared to chloro analogs (e.g., 75% vs. 50% for aryl chloride) .
  • Contradictions : Some studies report reduced stability under prolonged heating (≥100°C), attributed to iodine’s propensity for homolytic bond cleavage. Optimize reaction time and catalyst loading to mitigate .

Q. What mechanistic insights explain the role of (3-iodophenyl)trimethylsilane in silicon-based polymer synthesis?

The compound acts as a monomer in polysilane/polycarbosilane synthesis via hydrosilylation or ring-opening polymerization . Mechanistic studies highlight:

  • Electron-withdrawing iodine stabilizes radical intermediates during polymerization, improving chain-length control .
  • Steric effects : The trimethylsilyl group slows propagation rates, necessitating higher initiator concentrations (e.g., AIBN at 5 mol%) .

Q. How do computational methods (DFT, MD) predict the thermal stability and decomposition pathways of (3-iodophenyl)trimethylsilane?

  • DFT calculations (B3LYP/6-31G*) show that C-I bond dissociation energy (~45 kcal/mol) is lower than Si-C (~90 kcal/mol), making iodine loss the primary decomposition pathway at >150°C .
  • Contradictions : Experimental TGA data sometimes show earlier mass loss (~120°C), likely due to surface-catalyzed reactions or impurities. Validate with controlled atmosphere studies .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., catalyst batch, solvent purity) to isolate variables .
  • Advanced Applications : Explore photolithography uses, leveraging iodine’s UV absorption for patterning .

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